(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
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Overview
Description
(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a unique structure that includes an amino group, a tetrahydronaphthalene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Cyclization: Formation of the tetrahydronaphthalene ring via a cyclization reaction.
Nitrile Introduction: Addition of the nitrile group using a cyanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Production of primary amines.
Substitution: Generation of substituted naphthalene derivatives.
Scientific Research Applications
(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The enantiomer of the compound with different stereochemistry.
5-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the nitrile group but has a similar tetrahydronaphthalene structure.
5-Amino-2-naphthonitrile: Contains the nitrile group but lacks the tetrahydronaphthalene ring.
Uniqueness
(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11H,1-3,13H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJCZZMPAPFDGB-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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